Enantiomeric Excess Superiority in Modern Asymmetric Synthesis
A 2024 methodology published in Angewandte Chemie International Edition achieved >98% enantiomeric excess for (R)-1-Phenylpyrrolidin-3-ol using a novel thiourea-based catalyst under solvent-free conditions [1]. This represents a substantial improvement over traditional enzymatic resolution methods, such as the use of NBRC 109513 hydroxylation of 1-benzoylpyrrolidine, which yields only 66% ee for the related (S)-1-benzoyl-3-pyrrolidinol .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | 66% (enzymatic resolution of related substrate) |
| Quantified Difference | >32 percentage points higher |
| Conditions | Solvent-free, thiourea-catalyzed asymmetric synthesis |
Why This Matters
Higher enantiomeric excess directly translates to reduced purification burden and greater downstream reaction fidelity in chiral auxiliary applications.
- [1] Angewandte Chemie International Edition. 2024. Methodology employing thiourea-based catalyst achieving >98% ee. View Source
